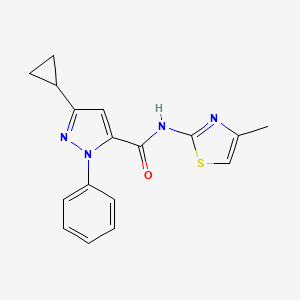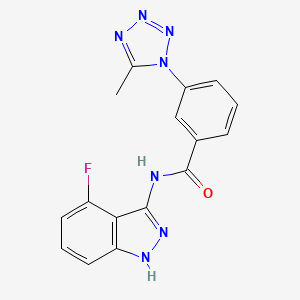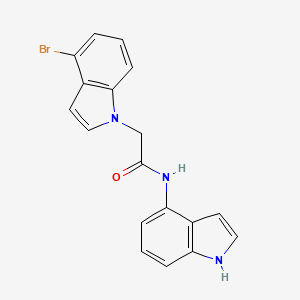![molecular formula C24H22N2O5S B12159855 ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)
ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[( {(5Z)-5-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]-2,4-ジオキソ-1,3-チアゾリジン-3-イル}アセチル)アミノ]安息香酸エチルは、様々な科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、チアゾリジノン環と安息香酸エステル基を含む独自の構造によって特徴付けられます。それは、潜在的な生物活性と合成有機化学における役割のために注目されています。
準備方法
合成経路と反応条件
4-[( {(5Z)-5-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]-2,4-ジオキソ-1,3-チアゾリジン-3-イル}アセチル)アミノ]安息香酸エチルの合成は、一般的に複数のステップを伴います。一般的な方法の1つは、チアゾリジノン環を調製してから、安息香酸エステル基を導入することから始まります。反応条件は、しばしば高収率と純度を確保するために、特定の触媒と溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成を含む場合があります。これには、連続フローリアクターと高度な精製技術の使用が含まれ、化合物が意図した用途に必要な仕様を満たすことが保証されます。
化学反応の分析
反応の種類
4-[( {(5Z)-5-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]-2,4-ジオキソ-1,3-チアゾリジン-3-イル}アセチル)アミノ]安息香酸エチルは、次のような様々な化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: この反応は、特定の官能基を還元し、化合物の特性を変えることができます。
置換: この反応は、1つの官能基を別の官能基に置き換えることができ、化合物の反応性と生物活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤が置換反応に使用されます。反応条件(温度、圧力、溶媒の選択など)は、目的の結果を得るために重要です。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は、化合物のより酸化された形態をもたらす可能性があり、一方、還元は、より還元された形態を生成する可能性があります。置換反応は、異なる官能基を持つ様々な誘導体をもたらす可能性があります。
科学研究への応用
4-[( {(5Z)-5-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]-2,4-ジオキソ-1,3-チアゾリジン-3-イル}アセチル)アミノ]安息香酸エチルは、次のような科学研究にいくつかの用途があります。
化学: より複雑な分子の合成における構成単位として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果と、創薬のためのリード化合物として調査されています。
産業: 新しい材料の開発や、様々な工業プロセスにおける試薬として使用されます。
科学的研究の応用
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
4-[( {(5Z)-5-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]-2,4-ジオキソ-1,3-チアゾリジン-3-イル}アセチル)アミノ]安息香酸エチルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合することで、その活性を調節する可能性があります。関与する正確な分子標的と経路は、特定の生物学的コンテキストと化合物の構造によって異なります。
類似の化合物との比較
4-[( {(5Z)-5-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]-2,4-ジオキソ-1,3-チアゾリジン-3-イル}アセチル)アミノ]安息香酸エチルは、次のような他の類似の化合物と比較することができます。
これらの化合物は、構造的に類似していますが、官能基と生物活性は異なります。4-[( {(5Z)-5-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]-2,4-ジオキソ-1,3-チアゾリジン-3-イル}アセチル)アミノ]安息香酸エチルの独自性は、明確な化学的および生物学的特性を付与する官能基の特定の組み合わせにあります。
類似化合物との比較
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
- Ethyl 4-(2-hydroxybenzylamino)benzoate
- Ethyl 4-(2-chlorobenzamido)benzoate
- Ethyl 4-(2-furoylamino)benzoate
These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C24H22N2O5S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
ethyl 4-[[2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-3-31-23(29)18-9-11-19(12-10-18)25-21(27)15-26-22(28)20(32-24(26)30)14-16(2)13-17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,25,27)/b16-13+,20-14- |
InChIキー |
CYBOOJVVMIMOIV-SDEVTQOVSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=O |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159775.png)
![1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzo[cd]indol-2(1H)-one](/img/structure/B12159780.png)

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12159798.png)


![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)
![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)
![N-(6-methylheptan-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12159836.png)
![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)


![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)
